molecular formula C12H20F6O6S2Ti B12508079 Cyclopentane;titanium(2+);trifluoromethanesulfonate

Cyclopentane;titanium(2+);trifluoromethanesulfonate

Cat. No.: B12508079
M. Wt: 486.3 g/mol
InChI Key: ZKVKPTGINNLHPV-UHFFFAOYSA-L
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Preparation Methods

Titanocene bis(trifluoromethanesulfonate) can be synthesized through several routes. One common method involves the reaction of titanocene dichloride with silver trifluoromethanesulfonate in an inert atmosphere. The reaction typically proceeds as follows:

Cp2TiCl2+2AgOTfCp2Ti(OTf)2+2AgCl\text{Cp}_2\text{TiCl}_2 + 2 \text{AgOTf} \rightarrow \text{Cp}_2\text{Ti(OTf)}_2 + 2 \text{AgCl} Cp2​TiCl2​+2AgOTf→Cp2​Ti(OTf)2​+2AgCl

where Cp represents the cyclopentadienyl ligand and OTf represents the trifluoromethanesulfonate group. The reaction is usually carried out in a dry, inert solvent such as dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

Titanocene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state titanium compounds.

    Reduction: It can be reduced to form lower oxidation state titanium compounds.

    Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate groups are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl lithium compounds. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which titanocene bis(trifluoromethanesulfonate) exerts its effects involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it has been shown to interact with DNA, leading to DNA damage and activation of apoptotic pathways. This interaction is similar to that observed with other titanium-based compounds, such as titanocene dichloride .

Comparison with Similar Compounds

Titanocene bis(trifluoromethanesulfonate) can be compared with other similar compounds, such as:

These compounds share the common feature of having a titanium center coordinated with cyclopentadienyl ligands, but their reactivity and applications vary based on the specific ligands attached to the titanium center.

Properties

Molecular Formula

C12H20F6O6S2Ti

Molecular Weight

486.3 g/mol

IUPAC Name

cyclopentane;titanium(2+);trifluoromethanesulfonate

InChI

InChI=1S/2C5H10.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;2*(H,5,6,7);/q;;;;+2/p-2

InChI Key

ZKVKPTGINNLHPV-UHFFFAOYSA-L

Canonical SMILES

C1CCCC1.C1CCCC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2]

Origin of Product

United States

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